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4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

GPCR GPR35 Functional Selectivity

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640878-17-5) is a synthetic heterocyclic small molecule (C₁₈H₁₉FN₆, MW 338.4 g/mol) composed of a quinazoline core linked via piperazine to a 5-fluoro-2,6-dimethylpyrimidine moiety. Unlike the majority of 4-piperazinylquinazolines that are characterized as ATP-competitive kinase inhibitors (e.g., PDGFR, VEGFR, EGFR families), public bioactivity records annotate this compound as a potent GPR35 agonist.

Molecular Formula C18H19FN6
Molecular Weight 338.4 g/mol
CAS No. 2640878-17-5
Cat. No. B6442748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS2640878-17-5
Molecular FormulaC18H19FN6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F
InChIInChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3
InChIKeyXJGYFTCMXZXLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline – Core Scaffold & Procurement-Relevant Identity


4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640878-17-5) is a synthetic heterocyclic small molecule (C₁₈H₁₉FN₆, MW 338.4 g/mol) composed of a quinazoline core linked via piperazine to a 5-fluoro-2,6-dimethylpyrimidine moiety. Unlike the majority of 4-piperazinylquinazolines that are characterized as ATP-competitive kinase inhibitors (e.g., PDGFR, VEGFR, EGFR families), public bioactivity records annotate this compound as a potent GPR35 agonist [1]. The ZINC database lists it with no known kinase activity per ChEMBL as of the last update [2], indicating a functionally distinct profile that cannot be assumed from scaffold similarity alone.

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline – Why In-Class Quinazoline Analogs Cannot Serve as Functional Replacements


4-Piperazinylquinazolines are predominantly optimized for kinase inhibition, with established structure–activity relationships (SAR) centered on the quinazoline N1 and C6/C7 positions for ATP-pocket binding [1]. The target compound replaces the typical kinase-directed substitution pattern with a 5-fluoro-2,6-dimethylpyrimidine at the piperazine terminal nitrogen, resulting in a switch from kinase inhibition to GPR35 agonism (IC₅₀ = 9.60 nM) [2]. A close analog bearing a 5-benzylpyrimidine substituent instead shows only weak Kit kinase inhibition (IC₅₀ = 1,000 nM) [3], demonstrating that even subtle changes in the pyrimidine appendage profoundly alter target selectivity. Generic substitution with kinase-optimized 4-piperazinylquinazolines would therefore fail to reproduce the GPR35-mediated pharmacology of this compound.

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline – Quantitative Differentiation Evidence Summary


GPR35 Agonist Potency vs. Kinase-Selective 4-Piperazinylquinazoline Analogs

The target compound displays potent GPR35 agonism with an IC₅₀ of 9.60 nM in a cellular desensitization assay using human HT-29 colorectal adenocarcinoma cells [1]. In contrast, the same assay platform has been used to profile canonical GPR35 agonists such as zaprinast (reference agonist) and pamoic acid. While direct head-to-head data with kinase inhibitors are absent, the most structurally similar 4-piperazinylquinazoline analog with public bioactivity, 4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline, shows no detectable GPR35 activity and instead exhibits weak Kit kinase inhibition (IC₅₀ = 1,000 nM) [2]. The 104-fold potency difference between the target compound's GPR35 activity and the comparator's kinase activity, combined with the orthogonal target engagement, underscores the functional divergence conferred by the 5-fluoro-2,6-dimethylpyrimidine moiety.

GPCR GPR35 Functional Selectivity Agonism

Absence of Canonical Kinase Activity – Differentiation from PDGFR/VEGFR Quinazolines

Public bioactivity databases (ChEMBL 20) report no kinase inhibitory activity for this compound, whereas structurally related 4-piperazinylquinazolines such as CT52923 and analogs from Millennium Pharmaceuticals exhibit PDGFR-β IC₅₀ values in the low nanomolar range (e.g., 8–50 nM) [1]. The ZINC database classifies this compound under the 'EFAA' tranche with no kinase annotations [2]. The complete absence of kinase activity in publicly available datasets represents a negative differentiation marker: procurement for kinase-targeted screening or biochemical kinase assays is contraindicated.

Kinase Profiling PDGFR VEGFR Selectivity

Physicochemical Differentiation: Fluorine-Driven Lipophilicity and Metabolic Stability

The substitution of a benzyl group (in the comparator 4-(4-(5-benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline) with a 5-fluoro-2,6-dimethylpyrimidine in the target compound reduces calculated logP from approximately 3.8 to 2.795 while adding a metabolically resistant C–F bond [1]. The ZINC database reports a calculated logP of 2.795 for the target compound [1]. The fluorine atom at the 5-position of the pyrimidine ring is expected to block oxidative metabolism at that site, a common liability of pyrimidine-containing kinase inhibitors. This physicochemical shift may translate to improved aqueous solubility and reduced CYP450-mediated clearance compared to des-fluoro analogs.

Physicochemical Properties logP Fluorine Metabolic Stability

Synthetic Tractability and IP Position Relative to Crowded Quinazoline Patent Space

The target compound is synthesized via a convergent route: nucleophilic aromatic substitution of 4-chloroquinazoline with piperazine, followed by coupling with 4-chloro-5-fluoro-2,6-dimethylpyrimidine [1]. This two-step sequence is operationally simpler than the multi-step syntheses required for 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that demand Buchwald–Hartwig couplings or nitro reductions. Patent landscaping reveals that quinazoline kinase inhibitors are densely patented (e.g., US-9062026-B2, WO-2007/085034), whereas the specific 5-fluoro-2,6-dimethylpyrimidine substitution pattern is not claimed in major kinase inhibitor patents, suggesting a differentiated intellectual property position [2]. This may reduce freedom-to-operate risks for organizations developing GPR35-targeted chemical probes.

Synthetic Accessibility Patent Landscape Freedom to Operate

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline – Recommended Use Cases Grounded in Quantitative Evidence


GPR35 Deorphanization and Functional Characterization Studies

The compound's potent GPR35 agonism (IC₅₀ = 9.60 nM in HT-29 β-arrestin desensitization) [1] makes it a high-priority chemical probe for deorphanizing GPR35 signaling pathways in gastrointestinal, immune, and cardiovascular tissues. Use in parallel with zaprinast (EC₅₀ ~ 1–5 μM for GPR35) enables comparative pharmacology to dissect ligand-biased signaling. The absence of confounding kinase activity simplifies interpretation of phenotypic screening results.

GPCR-Focused Screening Libraries Requiring Non-Kinase Quinazoline Scaffolds

Most quinazoline-containing screening collections are heavily biased toward kinase targets. This compound offers a rare quinazoline chemotype with demonstrated GPCR activity and no detectable kinase liability [2]. It is suitable for inclusion in GPCR-targeted diversity sets, particularly for organizations seeking to repurpose the quinazoline scaffold for non-oncology indications.

Structure–Activity Relationship (SAR) Studies on Pyrimidine-Appended GPCR Ligands

The 5-fluoro-2,6-dimethylpyrimidine moiety serves as a modular handle for SAR exploration. The compound can be used as a reference standard (IC₅₀ = 9.60 nM) when profiling analogs with variations at the pyrimidine 2-, 4-, 5-, or 6-positions [1]. The documented logP (2.795) provides a baseline for optimizing pharmacokinetic properties in lead optimization programs [2].

In Vitro Selectivity Profiling Against Kinase Panels

Procurement of this compound is recommended as a negative control in kinase selectivity screens. Its documented lack of kinase activity in ChEMBL [2] provides a clean baseline when benchmarking the selectivity of new 4-piperazinylquinazoline kinase inhibitors, helping to quantify off-target GPCR activity that may arise during lead optimization.

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